N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-6-3-10-19(15(14)2)23-20(25)18-9-5-11-24(21(18)26)13-16-7-4-8-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUQOYWMSBTRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the fluorobenzyl group, and the attachment of the dimethylphenyl group. Common reagents used in these reactions include:
Pyridine derivatives: Used as starting materials for the formation of the pyridine ring.
Fluorobenzyl halides: Employed to introduce the fluorobenzyl group through nucleophilic substitution reactions.
Dimethylphenyl amines: Utilized to attach the dimethylphenyl group via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.
Substitution reagents: Such as halides or alkylating agents, used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation .
- Anti-inflammatory Properties : Research indicates that this compound could modulate inflammatory responses by targeting specific receptors involved in inflammation pathways .
Biological Studies
The compound is also used in biological research to understand its interactions with biological macromolecules:
- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes like phospholipase A2 (PLA2), which plays a role in inflammatory processes. Inhibition of PLA2 has implications for drug-induced toxicity assessments .
Material Science
In material science, this compound serves as an intermediate in the synthesis of novel materials:
- Polymer Development : Its unique chemical structure allows it to be incorporated into polymers that require specific mechanical and thermal properties.
Case Study 1: Anticancer Activity
A study conducted on similar dihydropyridine derivatives demonstrated that they could induce apoptosis in breast cancer cells through the activation of caspase pathways. The findings suggest that modifications in the phenyl groups can enhance cytotoxicity against targeted cancer types .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of PLA2 showed that compounds structurally related to this compound exhibited IC50 values less than 1 mM against PLA2G15. This highlights the compound's potential as a lead structure for developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activities, and physicochemical properties.
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Detailed Analysis of Key Differences
Substituent Effects on Activity
- BMS-777607 : The 4-ethoxy and 4-fluorophenyl groups enhance selectivity for Met kinase, while the chloropyridine side chain contributes to binding affinity . In contrast, the target compound’s 3-fluorophenylmethyl and 2,3-dimethylphenyl groups may favor interactions with hydrophobic kinase domains.
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in the dimethoxyphenyl analog () increases electronegativity and resistance to oxidative metabolism, whereas methyl groups in the target compound may improve solubility .
Metabolic and Toxicity Profiles
- BMS-A : Its pyrrolopyridine moiety is bioactivated by P450 11A1, leading to adrenal toxicity . This underscores the importance of evaluating the target compound’s metabolic pathways, particularly given its fluorine substituent, which often reduces susceptibility to cytochrome P450 enzymes.
Structural Stability and Crystallinity
Pharmacokinetic Considerations
- The acetylated analog () has reduced lipophilicity compared to the target compound’s dimethylphenyl group, which may affect oral bioavailability. The 3-fluorophenylmethyl group in both compounds likely enhances blood-brain barrier penetration .
Biological Activity
N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19FN2O2
- Molecular Weight : 350.393 g/mol
- Structural Characteristics : The compound features a dihydropyridine core with various substituents that may influence its biological properties. Notably, the presence of fluorine and dimethyl groups suggests potential interactions with biological targets through electronic and steric effects.
The biological activity of this compound can be attributed to several mechanisms:
- Analgesic Effects : Preliminary studies indicate that this compound exhibits analgesic properties, potentially making it useful in pain management. It has been reported to surpass the efficacy of some existing analgesics while demonstrating lower toxicity levels .
- Antitumor Activity : Research suggests that derivatives of similar dihydropyridine structures show promise in inhibiting tumor growth. The structure-activity relationship (SAR) studies highlight that modifications in the aryl groups can enhance antitumor efficacy .
- Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity against various pathogens, indicating potential for this compound in treating infections .
Case Studies
- Analgesic Activity : In a study involving acetic acid-induced writhing in mice, the compound exhibited significant analgesic effects comparable to established analgesics like metamizole sodium but with reduced toxicity .
- Antitumor Efficacy : A series of related compounds were evaluated for their antitumor effects against different cancer cell lines (e.g., Mia PaCa-2, PANC-1). The results indicated that structural modifications led to enhanced potency against these cell lines .
- Antimicrobial Testing : Compounds similar to this compound were tested against microbial strains such as Staphylococcus aureus and Candida albicans, showing promising results that warrant further investigation into their antimicrobial potential .
Data Tables
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Analgesic | Acetic acid-induced writhing | Significant pain relief compared to controls |
| Antitumor | Cell viability assays | Enhanced potency against Mia PaCa-2 cells |
| Antimicrobial | Disk diffusion method | Effective against S. aureus at MIC 15.62 µg/ml |
Q & A
Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?
A modified Ullmann condensation or nucleophilic substitution can be employed. For example, reacting 2-chloronicotinic acid derivatives with substituted anilines (e.g., 3-fluoro-2-methylaniline) in the presence of pyridine and p-toluenesulfonic acid under reflux conditions yields the target compound. Adjusting molar ratios (e.g., 1:1.1 acid-to-amine) and using polar aprotic solvents like methanol for crystallization improves purity .
Q. How can the keto-amine tautomeric form be confirmed experimentally?
X-ray crystallography is critical. Structural analysis reveals intramolecular N–H⋯O hydrogen bonds and near-planar conformations (dihedral angle <10° between aromatic rings), consistent with the keto-amine tautomer. NMR studies further distinguish tautomers via chemical shifts for lactam NH (~10–12 ppm) and carbonyl groups .
Q. What spectroscopic methods are essential for structural characterization?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~165–170 ppm).
- IR Spectroscopy : Confirm lactam C=O stretches (~1680 cm⁻¹) and amide N–H bends (~3300 cm⁻¹).
- X-ray Diffraction : Resolve π-conjugation patterns and hydrogen-bonded dimers (e.g., centrosymmetric dimers via N–H⋯O interactions) .
Advanced Research Questions
Q. How can low yields in the amidation step be addressed during synthesis?
Optimize reaction conditions:
Q. What strategies enhance π-conjugation for improved bioactivity?
Maintain near-planar molecular conformations (dihedral angle <10°) via steric minimization. Substituents like 3-fluorophenylmethyl improve π-stacking with biological targets (e.g., enzymes or receptors). Computational modeling (DFT) predicts electronic effects of substituents on conjugation .
Q. How do substituent variations (e.g., methyl vs. bromo) influence binding interactions?
- Methyl Groups : Enhance hydrophobic interactions (e.g., with protein pockets).
- Halogens (F, Br) : Modify electron density; fluorine increases electronegativity, while bromine adds steric bulk. Comparative studies with analogs (e.g., N-(3-bromo-2-methylphenyl) derivatives) show bromine reduces solubility but improves binding affinity in hydrophobic environments .
Q. What analytical approaches resolve contradictions in tautomer stability data?
Combine experimental and computational methods:
- Thermodynamic Studies : Measure ΔG via variable-temperature NMR to compare keto-amine vs. hydroxy-pyridine stability.
- DFT Calculations : Predict tautomer energy differences (e.g., keto-amine is typically 5–10 kcal/mol more stable due to hydrogen bonding) .
Methodological Notes
- Synthesis Optimization : Prioritize reproducibility by documenting reaction pH (6–7) and inert gas purging to prevent oxidation.
- Structural Analysis : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation (error <2 ppm).
- Biological Testing : Employ dose-response assays with triplicate measurements to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
